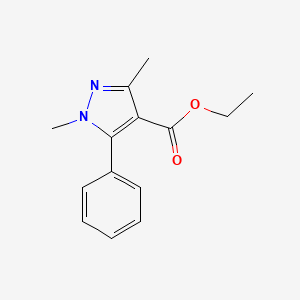

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and various substituted pyrazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it exhibits antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.038 µmol/mL |

| Escherichia coli | 0.067 µmol/mL |

| Candida albicans | 0.020 µmol/mL |

These findings suggest its potential as a new antimicrobial agent in drug development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 26.0 |

| A549 | 49.85 |

| PC-3 | 12.50 |

These results indicate that this compound can effectively inhibit cancer cell proliferation .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory drug development .

Agrochemicals

The compound is also being explored for its application in agrochemicals due to its biological activity against pests and pathogens affecting crops. Its structure allows it to act as a potential herbicide or fungicide, contributing to sustainable agricultural practices .

Materials Science

This compound has been investigated for its nonlinear optical properties, making it suitable for applications in optical devices and materials . The synthesis of derivatives with enhanced optical characteristics can lead to advancements in photonic applications.

Case Studies and Research Findings

Several key studies highlight the diverse applications of this compound:

Antimicrobial Study

A comprehensive study published in Acta Pharmaceutica evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. It was found to be among the most effective compounds tested against common pathogens .

Anticancer Evaluation

Research conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity against HeLa and A549 cells, indicating its potential role in cancer treatment .

Anti-inflammatory Mechanism

A review article discussed the mechanism by which pyrazole derivatives inhibit COX enzymes, emphasizing the relevance of this compound in developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This action can influence various cellular functions and pathways, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.

1-(2-Chlorophenyl)-3,5-dimethylpyrazole: Exhibits significant biological activity.

These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties

Activité Biologique

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

- Chemical Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- IUPAC Name : 4-(ethoxycarbonyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

- CAS Number : Not available

This compound exhibits its biological effects through various mechanisms:

- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is critical for cancer cell proliferation. At concentrations around 20 μM, it can reduce microtubule assembly by approximately 40% to 52% .

- Apoptosis Induction : In studies involving breast cancer MDA-MB-231 cells, this compound enhanced caspase-3 activity significantly (up to 1.57 times) at concentrations of 10 μM, indicating its potential as an apoptosis-inducing agent .

- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and the biotransformation of various compounds .

Biological Activities

The compound's biological activities have been categorized into several key areas:

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- Cell Line Studies : It has shown antiproliferative effects across multiple cancer cell lines, including lung and colorectal cancers. The compound inhibits growth by targeting various cancer-related pathways such as topoisomerase II and EGFR .

- In Vivo Efficacy : Animal studies suggest that derivatives of this compound can effectively reduce tumor size and enhance survival rates in models of breast and liver cancers .

Antimicrobial Properties

Research indicates that derivatives of this pyrazole compound possess antimicrobial activities against a range of pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Study on Apoptosis Induction in Cancer Cells

A significant study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that:

- At concentrations of 1 μM, the compound induced morphological changes typical of apoptosis.

- Higher concentrations (10 μM) significantly increased caspase activity, confirming its role as an apoptosis inducer .

Microtubule Assembly Inhibition Study

In another study focusing on microtubule dynamics:

- The compound was tested at varying concentrations (10 μM to 50 μM).

- Results showed a consistent decrease in microtubule assembly, supporting its classification as a microtubule-destabilizing agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWSVZCAYCGEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506983 | |

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77435-42-8 | |

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.